

2-Chloro-1

Compound of Interest

Compound Name:	2-Chloro-1-(1-chlorocyclopropyl)ethanone
Cat. No.:	B056625

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of **2-Chloro-1-(1-chlorocyclopropyl)ethanone**

Introduction

2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) is a highly significant chemical intermediate, playing a pivotal role in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its molecular structure, chemical properties, synthesis, reactivity, and applications.

Molecular Structure and Physicochemical Properties

The reactivity and utility of **2-Chloro-1-(1-chlorocyclopropyl)ethanone** are direct consequences of its distinct structure, which combines a chloroacetyl group with a 1-chlorocyclopropyl ring. The cyclopropyl ring is a key functional group known to enhance biological activity and metabolic stability in final products.

Key Physicochemical Data

A summary of the compound's key physical and chemical properties is presented below for quick reference.

Property
Molecular Formula
Molecular Weight
Boiling Point
Density
Flash Point
Water Solubility
Refractive Index
Storage Conditions

```
graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
```

```
// Nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
O1 [label="O"];
Cl1 [label="Cl"];
C4 [label="C"];
Cl2 [label="Cl"];
```

```
C5 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];

// Positioning
C1 [pos="0,0!"];
C2 [pos="1.2,0!"];
O1 [pos="1.7,0.8!"];
Cl1 [pos="2.0,-0.8!"];
C3 [pos="-1.2,0!"];
C4 [pos="-1.8,1!"];
C5 [pos="-2.4,0!"];
Cl2 [pos="-1.2,-1.2!"];
H1 [pos="-1.5,1.8!"];
H2 [pos="-2.3,1.3!"];
H3 [pos="-2.7,-0.8!"];
H4 [pos="-3.1,0.3!"];
H5 [pos="1.5, -1.5!"];
H6 [pos="2.5, -1.1!"];

// Bonds
C1 -- C2 [label=""];
C2 -- O1 [style=double];
C2 -- Cl1;
C1 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C3;
C3 -- Cl2;
C4 -- H1;
C4 -- H2;
C5 -- H3;
C5 -- H4;

// This is a simplified 2D representation; H5 and H6 are not directly bonded to Cl1// They are meant to repre:
node [shape=circle, label="", width=0.1, height=0.1, style=filled, fillcolor="#202124"];
C_alpha [pos="1,0!"];
C_beta [pos="2.2,0!"];
C_gamma1 [pos="-0.5,0!"];
C_gamma2 [pos="-1.5,0.8!"];
C_gamma3 [pos="-1.5,-0.8!"];

node [shape=plaintext, fontcolor="#202124"];
O_label [pos="0.7, 1.0!", label="O"];
Cl_alpha_label [pos="3.2, 0!", label="Cl"];
Cl_gamma_label [pos="-0.5, -1.0!", label="Cl"];
```

```
CH2_label [pos="2.2, 0.5!", label="CH2"];
C_gamma1_label [pos="-0.5, 0.3!", label="C"];
C_gamma2_label [pos="-1.8, 1.1!", label="CH2"];
C_gamma3_label [pos="-1.8, -1.1!", label="CH2"];
C_0_label [pos="1, 0.3!", label="C"];
```

```
// Bonds
edge [color="#202124"];
C_0_label -- O_label [style=double, len=0.5];
C_0_label -- C_alpha;
C_alpha -- CH2_label;
CH2_label -- Cl_alpha_label;
C_0_label -- C_gamma1_label;
C_gamma1_label -- Cl_gamma_label;
C_gamma1_label -- C_gamma2_label;
C_gamma2_label -- C_gamma3_label;
C_gamma3_label -- C_gamma1_label;
}
```

Caption: 2D structure of **2-Chloro-1-(1-chlorocyclopropyl)ethanone**.

Synthesis and Industrial Production

Modern synthesis methods for **2-Chloro-1-(1-chlorocyclopropyl)ethanone** have been optimized to achieve high yields and purity, crucial for its use as a catalyst to improve selectivity and reduce the formation of di- and tri-chlorinated impurities.[\[10\]](#)[\[11\]](#)

Representative Synthesis Protocol

A patented method highlights an efficient synthesis process that avoids harsh reagents like sulfuryl chloride, which can produce toxic byproducts.[\[10\]](#)

- **Reaction Setup:** Charge a four-neck flask with cyclopropyl methyl ketone (1.0 eq) and dichloromethane as the solvent.
- **Catalyst Addition:** Cool the mixture to approximately 15°C and add a catalyst, such as a compound containing metallic aluminum (e.g., MeAlCl_2).[\[11\]](#)
- **Chlorination:** Introduce chlorine gas at a controlled rate while maintaining the reaction temperature. The reaction is monitored by gas chromatography.
- **Workup:** Upon completion, the reaction mixture is slowly warmed to distill off the dichloromethane under reduced pressure.[\[10\]](#)[\[11\]](#)
- **Purification:** The crude product is then subjected to vacuum distillation. The fraction collected between 100-102°C under -0.1 MPa vacuum yields the pure product.

Cyclopropyl Me

Caption: Optimized synthesis workflow for **2-Chloro-1-(1-chlorocyclopropyl)ethanone**.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two electrophilic centers, making it an excellent substrate for nucleophilic substitution reactions.^{[1][7]}

- **α-Chloro Ketone Moiety:** The chlorine atom on the carbon adjacent to the carbonyl group (the α-position) is highly activated towards displacement.
- **1-Chlorocyclopropyl Group:** The chlorine atom directly attached to the cyclopropane ring is less reactive than the α-chloro substituent but can still participate in substitution reactions.

A prime example of its utility is in the Hantzsch thiazole synthesis. Reacting **2-Chloro-1-(1-chlorocyclopropyl)ethanone** with thiourea leads to a cyclopropylthiazole derivative.

Core Applications in Agrochemical and Drug Development

The commercial significance of **2-Chloro-1-(1-chlorocyclopropyl)ethanone** is overwhelmingly tied to its role as a key intermediate in the synthesis of prothioconazole.

Synthesis of Prothioconazole Precursor

The synthesis of the direct precursor to prothioconazole involves a nucleophilic substitution reaction where the α-chlorine atom is displaced by the nitrogen of a thioamide.

2-Chloro-1-(1-

Caption: Reaction pathway to a key prothioconazole intermediate.

Beyond agrochemicals, the compound is valuable in pharmaceutical research for developing Active Pharmaceutical Ingredients (APIs), particularly fo

Spectroscopic Characterization Profile

While detailed spectral data requires experimental acquisition, the molecular structure allows for predictable spectroscopic signatures.

- Proton NMR (^1H NMR): The spectrum is expected to show a singlet for the methylene protons ($-\text{CH}_2\text{Cl}$), shifted downfield due to the strong electronegativity of chlorine.
- Mass Spectrometry (LC-MS): In mass spectrometry analysis, the compound is expected to show a protonated molecular ion peak $[\text{M}+\text{H}]^+$ at approximately m/z 184.

Safety, Handling, and Storage

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a hazardous chemical that requires careful handling in a controlled environment.

- Hazards: It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.^{[12][13]} It may also cause an allergic reaction.
- Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.^{[12][14]} Appropriate personal protective equipment (PPE) should be worn.
- Storage: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, with records maintained.

Conclusion

2-Chloro-1-(1-chlorocyclopropyl)ethanone stands out as a high-value chemical intermediate due to its unique structural features that impart significant reactivity. It is a valuable tool for researchers and scientists in drug discovery and development. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective use.

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